REACTION_CXSMILES
|
N#[C-].C(N(CC)CC)C.Cl[SiH](Cl)Cl.C(Cl)Cl.[F:17][C:18]1[C:19]([Si:27]([CH3:30])([CH3:29])[CH3:28])=[C:20]([N:24]=[C:25]=O)[CH:21]=[CH:22][CH:23]=1.N>>[F:17][C:18]1[C:19]([Si:27]([CH3:30])([CH3:29])[CH3:28])=[C:20]([N+:24]#[C-:25])[CH:21]=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#[C-]
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
compound
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)N=C=O)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h 30 at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
WASH
|
Details
|
washed with 5% NaH2PO4
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The crude obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
to afford 1.42 g (66%) of a slightly purple liquid
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C(=C(C=CC1)[N+]#[C-])[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |